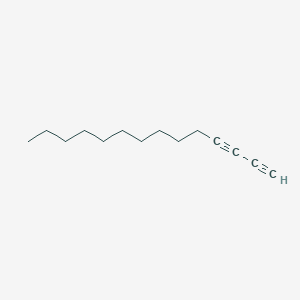![molecular formula C31H20N4O4 B14476094 1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) CAS No. 68368-59-2](/img/structure/B14476094.png)
1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) is a complex organic compound with the molecular formula C15H10N2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) typically involves the reaction of aniline with formaldehyde to form methylenedianiline, which is then phosgenated to produce the desired isocyanate compound . The reaction conditions include:
Temperature: Typically conducted at elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Solvents: Organic solvents such as toluene or dichloromethane are often employed.
Industrial Production Methods
Industrial production of this compound involves large-scale phosgenation processes, where methylenedianiline is reacted with phosgene under controlled conditions to yield methylenebis(phenyl isocyanate) . The process is carried out in specialized reactors to ensure safety and efficiency.
化学反応の分析
Types of Reactions
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Catalysts: Acidic or basic catalysts are often used to control the reaction rate.
Major Products
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
科学的研究の応用
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of foams, coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) involves its reactivity with nucleophiles such as alcohols and amines. The compound’s isocyanate groups react with hydroxyl or amine groups to form urethane or urea linkages, respectively . This reactivity is the basis for its use in the production of polyurethanes and other polymers.
類似化合物との比較
Similar Compounds
Diphenylmethane diisocyanate (MDI): Similar in structure and reactivity.
Toluene diisocyanate (TDI): Another commonly used isocyanate with different reactivity and applications.
Uniqueness
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) is unique due to its specific structure, which provides distinct reactivity and properties compared to other isocyanates. Its ability to form stable urethane and urea linkages makes it particularly valuable in the production of high-performance polymers .
特性
CAS番号 |
68368-59-2 |
|---|---|
分子式 |
C31H20N4O4 |
分子量 |
512.5 g/mol |
IUPAC名 |
1-isocyanato-3-[[3-isocyanato-2-[(2-isocyanatophenyl)methyl]phenyl]methyl]-2-[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C31H20N4O4/c36-18-32-28-11-3-1-7-24(28)16-26-22(9-5-13-30(26)34-20-38)15-23-10-6-14-31(35-21-39)27(23)17-25-8-2-4-12-29(25)33-19-37/h1-14H,15-17H2 |
InChIキー |
ZIAMRKSUGNNLEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=C(C=CC=C2N=C=O)CC3=C(C(=CC=C3)N=C=O)CC4=CC=CC=C4N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


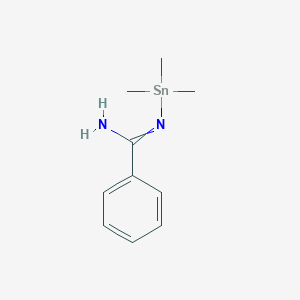

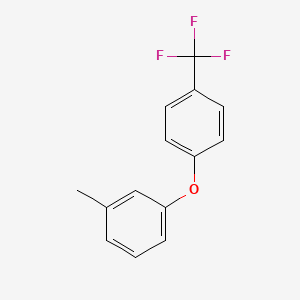
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)


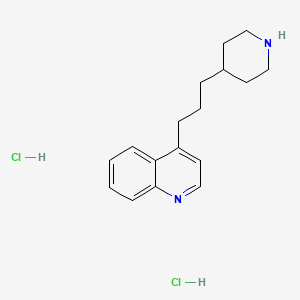
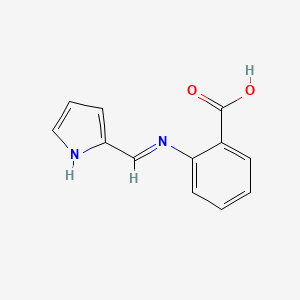
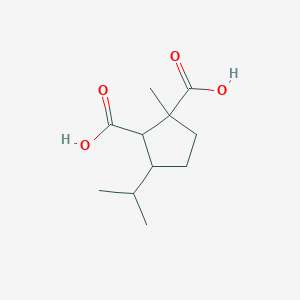
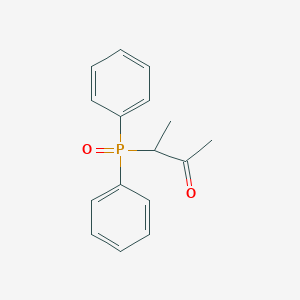
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)


